molecular formula C12H21N3O8 B555719 H-Asn(GlcNAc-beta-D)-OH CAS No. 2776-93-4

H-Asn(GlcNAc-beta-D)-OH

Cat. No.: B555719
CAS No.: 2776-93-4
M. Wt: 335.31 g/mol
InChI Key: YTTRPBWEMMPYSW-HRRFRDKFSA-N
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Description

H-Asn(GlcNAc-beta-D)-OH is a compound that plays a significant role in the field of glycobiology. It is a type of N-glycan, which is a carbohydrate structure attached to proteins through a nitrogen atom. This compound is particularly notable for its presence in glycoproteins, where it contributes to various biological functions, including cell signaling and protein stability .

Scientific Research Applications

H-Asn(GlcNAc-beta-D)-OH has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

Aspartylglycosamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The increase of Aspartylglycosamine can be explained by the lack of function of peptide:N-glycanase (PNG). PNG catalyzes the cleavage of the proximal N-acetylglucosamine residue of an N-glycan from the asparagine residue of a protein, a step in the degradation of misfolded glycoproteins .

Cellular Effects

Aspartylglycosamine influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. The presence of Aspartylglycosamine in cells is associated with a congenital disorder of deglycosylation .

Molecular Mechanism

The molecular mechanism of Aspartylglycosamine involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. PNG deficiency results in a single N-acetylglucosamine residue left attached to the asparagine residue which results in free Aspartylglycosamine when the glycoprotein is degraded .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aspartylglycosamine change over time. It has been observed that Aspartylglycosamine is the only significantly increased compound in dried blood spots (DBS) of NGLY1-CDDG patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Asn(GlcNAc-beta-D)-OH typically involves the enzymatic transfer of N-acetylglucosamine to asparagine residues on proteins. This process is catalyzed by specific glycosyltransferases, such as N-acetylglucosaminyltransferase-III . The reaction conditions often require a controlled environment with optimal pH and temperature to ensure the efficiency of the enzymatic activity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically modified microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors, where they produce the compound in large quantities under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: H-Asn(GlcNAc-beta-D)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvent systems to optimize the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction could produce simpler forms of the compound .

Comparison with Similar Compounds

H-Asn(GlcNAc-beta-D)-OH can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific role in glycoprotein formation and its impact on protein function and stability, which distinguishes it from other related compounds .

Properties

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTRPBWEMMPYSW-HRRFRDKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O8
Record name Aspartylglucosamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aspartylglucosamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027514
Record name 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aspartylglycosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2776-93-4
Record name N-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2776-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylglucosaminylasparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPARAGINE-N-ACETYL-.BETA.-D-GLUCOSAMINE CONJUGATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9ODP9B8O5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aspartylglycosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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